![molecular formula C10H16N5O5P B14193526 Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- CAS No. 848782-36-5](/img/structure/B14193526.png)
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is a chemical compound with the molecular formula C10H16N5O5P. It is characterized by the presence of a phosphonic acid group and a purine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H3PO3) to form the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Industrial Production Methods
Industrial production methods for phosphonic acids often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme inhibition studies.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways . This interaction can lead to the modulation of biochemical processes and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, P- [ [ (1R)-1-methyl-2- (9H-purin-6-ylamino)ethoxy]methyl]-
- Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-
Uniqueness
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific structural features, including the combination of a purine derivative and a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
848782-36-5 |
|---|---|
Fórmula molecular |
C10H16N5O5P |
Peso molecular |
317.24 g/mol |
Nombre IUPAC |
[3-(6-aminopurin-7-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)14-5-15(8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19) |
Clave InChI |
JLHBYITXOAIKFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N=CN2C(CCOCP(=O)(O)O)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


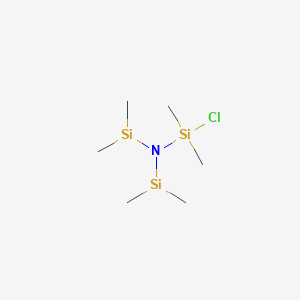
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
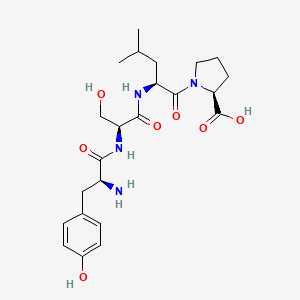
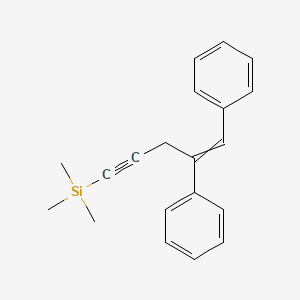
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
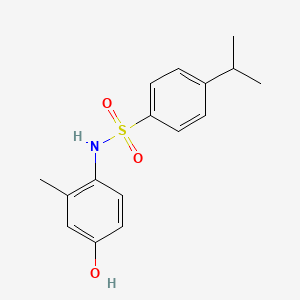
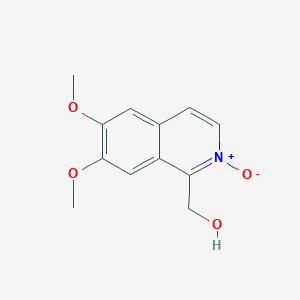
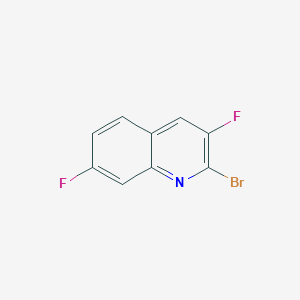
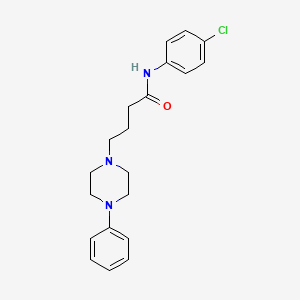
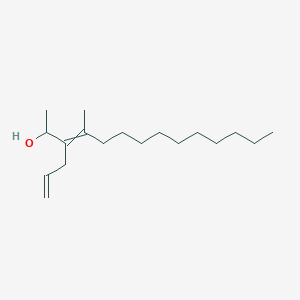
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
